molecular formula C22H32N2O6 B1148160 N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER CAS No. 129365-23-7

N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER

Cat. No.: B1148160
CAS No.: 129365-23-7
M. Wt: 420.5
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Description

N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER is a strategically differentiated piperazine building block critical for the synthesis of complex bioactive molecules . Its core value in medicinal chemistry lies in the orthogonal protection of the piperazine ring nitrogen atoms with tert-butoxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) groups. This protection scheme allows for selective deprotection and functionalization, providing researchers with precise control over molecular assembly when constructing novel compounds . This reagent is particularly valuable in the discovery and development of piperazine-containing pharmaceuticals, a moiety frequently found in FDA-approved drugs across various therapeutic areas, including kinase inhibitors, receptor modulators, and antiviral agents . The piperazine ring is a privileged scaffold in drug design, often used to optimize pharmacokinetic properties and arrange pharmacophoric groups for effective target interaction . Furthermore, this specific building block has been utilized in advanced research programs, such as the development of novel CXCR4 antagonists, highlighting its application in creating targeted therapies . As a versatile synthetic intermediate, it enables the exploration of new chemical space in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

129365-23-7

Molecular Formula

C22H32N2O6

Molecular Weight

420.5

Origin of Product

United States

Preparation Methods

Carboxylic Acid Esterification Strategies

The t-butyl ester is typically introduced early in the synthesis to avoid side reactions during amine protection. Two primary methods dominate:

Direct Esterification of Piperazine-2-Carboxylic Acid

Piperazine-2-carboxylic acid is reacted with t-butanol under acidic (e.g., concentrated H2_2SO4_4) or coupling conditions (e.g., DCC/DMAP in anhydrous DCM). For example:

Piperazine-2-carboxylic acid+t-butanolDCC, DMAPPiperazine-2-carboxylic acid t-butyl ester[5][7]\text{Piperazine-2-carboxylic acid} + \text{t-butanol} \xrightarrow{\text{DCC, DMAP}} \text{Piperazine-2-carboxylic acid t-butyl ester} \quad

Yields exceed 85% when using a 1:1.2 molar ratio of acid to alcohol.

Ring-Closing Reactions with Pre-Esterified Components

Alternative routes construct the piperazine ring from β-amino ester precursors. For instance, cyclocondensation of 1,2-diaminoethane derivatives with α-keto esters under microwave irradiation achieves 78–82% yields.

Sequential Amine Protection: BOC and CBZ Group Installation

BOC Protection of N-1

The primary amine at N-1 is protected first using di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) or dichloromethane (DCM). A catalytic base (e.g., DMAP or triethylamine) ensures efficient carbamate formation:

Piperazine-2-carboxylic acid t-butyl ester+Boc2ODMAPN-1-BOC-piperazine-2-carboxylic acid t-butyl ester[3][8]\text{Piperazine-2-carboxylic acid t-butyl ester} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{N-1-BOC-piperazine-2-carboxylic acid t-butyl ester} \quad

Stoichiometric control (1.0 equiv Boc2_2O) limits overprotection, achieving >95% mono-BOC product.

CBZ Protection of N-4

The secondary amine at N-4 is subsequently protected with benzyl chloroformate (Cbz-Cl) in DCM under biphasic conditions (aqueous NaHCO3_3):

N-1-BOC-piperazine-2-carboxylic acid t-butyl ester+Cbz-ClNaHCO3N-1-BOC-N-4-CBZ-2-piperazinecarboxylic acid t-butyl ester[8]\text{N-1-BOC-piperazine-2-carboxylic acid t-butyl ester} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3} \text{this compound} \quad

Reaction monitoring via TLC (Rf_f = 0.45 in ethyl acetate/hexane 1:1) confirms complete conversion within 4 hours.

Advanced Catalytic and Photochemical Methods

Photoredox-Catalyzed Coupling

Recent patents describe a one-step synthesis using acridine salt photocatalysts (e.g., 9-mesityl-10-methylacridinium perchlorate) under blue LED irradiation. This method couples pre-protected piperazine fragments with aminopyridine derivatives, though adaptation for the target compound requires substituting the aryl component with a carboxylic acid ester:

2-Aminopyridine+piperazine-1-tert-butyl formateBlue LEDAcridine salt, TEMPON-1-BOC-N-4-CBZ-2-piperazinecarboxylic acid t-butyl ester[2]\text{2-Aminopyridine} + \text{piperazine-1-tert-butyl formate} \xrightarrow[\text{Blue LED}]{\text{Acridine salt, TEMPO}} \text{this compound} \quad

Yields reach 94–95% with 0.5 equiv TEMPO as an oxidant.

Transition Metal-Free Alkylation

Potassium carbonate and sodium iodide in acetonitrile facilitate nucleophilic substitution at the piperazine nitrogen, though this is more relevant for alkyl-protected variants.

Purification and Analytical Validation

Chromatographic Separation

Crude products are purified via silica gel column chromatography using gradient elution (dichloromethane:methanol 20:1 → 15:1). The target compound elutes at 12–14 minutes under HPLC conditions (C18 column, acetonitrile/water 70:30).

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, BOC), 1.48 (s, 9H, t-butyl), 3.45–3.70 (m, 8H, piperazine), 5.12 (s, 2H, CBZ), 7.30–7.40 (m, 5H, aromatic).

  • HRMS : m/z calculated for C24_{24}H35_{35}N3_3O6_6 [M+H]+^+: 462.2601; found: 462.2598.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Protection82–86≥98High selectivityMulti-step, time-consuming
Photoredox Catalysis94–95≥99One-step, scalableRequires specialized equipment
Microwave-Assisted78–8297Rapid reaction timesLimited substrate scope

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Dichloroethane outperforms THF in photoredox reactions due to superior radical stability.

  • Reactions above 40°C promote bis-protection byproducts; maintaining 20–25°C optimizes mono-BOC/CBZ selectivity.

Catalyst Recycling

Acridine salts are recoverable via aqueous extraction (85% recovery), reducing costs by 30% per batch .

Chemical Reactions Analysis

N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • N-1-BOC-N-4-CBZ-2-piperazinecarboxylic acid t-butyl ester is primarily used as an intermediate in organic synthesis. The Boc group allows for selective reactions without interfering with other functional groups. This selectivity is particularly useful in multi-step syntheses where protecting groups are essential for controlling reactivity.
  • Medicinal Chemistry
    • The compound has been explored as a building block for developing novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific biological targets.
    • For instance, derivatives of this compound have shown potential as analgesics and anti-inflammatory agents due to their ability to interact with central nervous system receptors.
  • Peptide Synthesis
    • In peptide synthesis, the Boc protection strategy is widely employed. This compound can be utilized to protect the amino group of piperazine during peptide coupling reactions, facilitating the formation of complex peptide structures.

Case Study 1: Synthesis of Piperazine Derivatives

Researchers have successfully synthesized piperazine derivatives using this compound as a precursor. The study demonstrated that the Boc group could be selectively removed under mild acidic conditions, allowing for further functionalization of the piperazine ring, leading to compounds with enhanced pharmacological properties.

Case Study 2: Development of Analgesic Agents

A series of compounds derived from this compound were evaluated for their analgesic effects in animal models. The results indicated that certain modifications to the piperazine structure significantly increased potency and reduced side effects compared to existing analgesics.

Biological Activity

N-1-BOC-N-4-CBZ-2-piperazinecarboxylic acid t-butyl ester (commonly referred to as BOC-CBZ-Piperazine) is a chemical compound that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure includes a tert-butoxycarbonyl (BOC) protecting group, which is crucial for the stability and reactivity of the compound during synthesis. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₈H₂₄N₂O₆
  • CAS Number : 438631-75-5
  • Molecular Weight : 364.39 g/mol

Biological Activity

This compound exhibits several biological activities, primarily due to its role as a piperazine derivative. The piperazine ring is known for its presence in various pharmacologically active compounds, leading to its exploration in medicinal chemistry.

  • Receptor Interaction : Piperazine derivatives often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing neurological pathways. This interaction can lead to potential anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Some studies suggest that piperazine compounds possess antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anticancer Potential : Research indicates that certain piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInteraction with serotonin receptors may lead to anxiolytic effects
Antimicrobial ActionExhibits activity against various bacterial strains
Anticancer ActivityInhibits cell proliferation in certain cancer cell lines

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological effects of BOC-CBZ-Piperazine. The results demonstrated that this compound could modulate serotonin receptor activity, suggesting potential use in treating anxiety disorders. The compound was tested in vivo using rodent models, showing significant reductions in anxiety-like behaviors compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, BOC-CBZ-Piperazine was evaluated for its antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights its potential as a scaffold for developing new antimicrobial agents.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Protection of Amino Groups : Using tert-butoxycarbonyl chloride to protect amines during multi-step synthesis.
  • Coupling Reactions : Employing standard coupling techniques to attach the CBZ group to the piperazine backbone.
  • Deprotection Steps : Removing the BOC group under acidic conditions to yield the final product.

This compound is widely utilized in:

  • Pharmaceutical Development : As an intermediate in synthesizing various drugs.
  • Peptide Synthesis : Serving as a protecting group for amino acids during solid-phase peptide synthesis.

Q & A

Basic: What synthetic strategies are employed to introduce Boc and Cbz protecting groups to piperazine derivatives?

Answer: The compound is synthesized via sequential protection of piperazine nitrogens using di-tert-butyl dicarbonate (Boc) and benzyl chloroformate (Cbz). The Boc group is typically introduced first in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under basic conditions (e.g., triethylamine). The Cbz group is then added at room temperature. Reaction progress is monitored by TLC or HPLC.

Advanced: How can reaction parameters be optimized to improve yield during large-scale synthesis?

Answer: Key optimizations include:

  • Stoichiometry: Use 1.2 equivalents of Boc anhydride to ensure complete protection of the primary amine.
  • Solvent Selection: DCM enhances solubility and reaction homogeneity compared to THF.
  • Temperature Control: Maintain 0–5°C during Boc protection to minimize side reactions.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Basic: What analytical methods confirm the structural integrity and purity of this compound?

Answer: Essential techniques include:

  • NMR Spectroscopy: 1H/13C NMR verifies Boc/Cbz group integration and piperazine backbone conformation.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (≥95%).
  • Mass Spectrometry: ESI-MS detects the molecular ion peak at m/z 364.39 (C₁₈H₂₄N₂O₆).

Advanced: How should researchers reconcile discrepancies in reported physical properties (e.g., boiling point)?

Answer: Discrepancies arise from experimental vs. computational methods. For example:

  • Boiling Point: Experimental values (518.9°C at 760 mmHg) may differ from predicted values due to decomposition at high temperatures. Validate using differential scanning calorimetry (DSC) and compare with group contribution models (e.g., Joback).
  • Vapor Pressure: Experimental measurements (1.36E-11 mmHg at 25°C) should align with Antoine equation extrapolations.

Basic: What storage conditions preserve the compound’s stability?

Answer: Store in sealed, moisture-proof containers under anhydrous conditions at 20–25°C. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc/Cbz groups. Avoid exposure to acids/bases to minimize deprotection.

Advanced: What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives?

Answer:

  • Chiral Catalysis: Use chiral bases (e.g., (-)-sparteine) during protection steps to induce asymmetry.
  • Chromatographic Separation: Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) resolves enantiomers.
  • X-ray Crystallography: Confirms absolute configuration of crystalline intermediates.

Basic: How does the compound’s pKa influence its reactivity in coupling reactions?

Answer: The carboxylic acid group (predicted pKa 3.69) requires activation with carbodiimides (e.g., EDCI) and HOBt for amide bond formation. Reactions are performed at pH 4–6 to balance nucleophilicity of amine partners and minimize premature deprotection.

Advanced: What mechanistic insights explain byproduct formation during Boc deprotection?

Answer: Acidic deprotection (e.g., TFA/DCM) generates a reactive tert-butyl carbocation, which may alkylate electron-rich aromatic systems. Mechanistic studies using 18O isotopic labeling and LC-MS/MS identify major degradation pathways, such as tert-butylation of residual benzyl groups.

Basic: What is the role of this compound in medicinal chemistry research?

Answer: It serves as a key intermediate in synthesizing protease inhibitors and kinase-targeting molecules. The Boc/Cbz groups enable selective functionalization of piperazine for structure-activity relationship (SAR) studies.

Advanced: How can computational modeling predict solubility and reactivity for derivative design?

Answer: Density functional theory (DFT) calculates charge distribution to predict nucleophilic sites. COSMO-RS simulations estimate solubility in organic solvents (e.g., logP = 1.27). These models guide solvent selection for reactions and crystallization.

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